molecular formula C11H12Cl2FN B2526036 4-(3-Chloro-2-fluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride CAS No. 2305251-79-8

4-(3-Chloro-2-fluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride

Cat. No. B2526036
CAS RN: 2305251-79-8
M. Wt: 248.12
InChI Key: FIIUVADPPOGMTG-UHFFFAOYSA-N
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Description

The compound "4-(3-Chloro-2-fluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride" is a derivative of the tetrahydropyridine class, which is known for its diverse chemical and biological properties. Although the specific compound is not directly studied in the provided papers, the related structures and their analyses can offer insights into its potential characteristics and behaviors.

Synthesis Analysis

The synthesis of tetrahydropyridine derivatives often involves multicomponent reactions, as seen in the synthesis of related compounds. For example, the synthesis of Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was achieved through a reaction involving benzaldehyde, aniline, and ethylacetoacetate, facilitated by a proline–Fe(III) complex at room temperature . Similarly, the synthesis of 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one was conducted using a multicomponent reaction of 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine . These methods suggest that the synthesis of the compound may also be achieved through a multicomponent reaction strategy.

Molecular Structure Analysis

The molecular structures of tetrahydropyridine derivatives have been extensively studied using X-ray diffraction. For instance, the crystal structure of Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate revealed a flat boat conformation of the tetrahydropyridine ring . Similarly, the anhydrous form of Methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate showed a monoclinic space group with one molecule in the asymmetric unit . These findings suggest that the compound may also exhibit a distinct conformation that could be elucidated through similar crystallographic studies.

Chemical Reactions Analysis

The chemical reactivity of tetrahydropyridine derivatives can be complex, as demonstrated by the photo-oxygenation of 2,4,4,6-tetraphenyl-1,4-dihydropyridine, which yielded various peroxides and hydroperoxides . Additionally, the synthesis of 4,5-trans-4-Aryl-3-cyano-6-hydroxy-6-methyl-5-pyridinio-1,4,5,6-tetrahydropyridine-2-thiolates involved cyclocondensation and subsequent reactions such as dehydration and dehydrogenation . These studies indicate that the compound may also participate in a range of chemical reactions, potentially leading to the formation of various products.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyridine derivatives are influenced by their molecular structure and substituents. For example, the solvatomorphism of Methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was studied, revealing different crystallization behaviors and hydrogen-bonding interactions . The crystal structure of Ethyl 4-anilino-2,6-bis(4-fluorophenyl)-1-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylate showed intramolecular hydrogen bonding and weak intermolecular interactions . These insights suggest that the physical and chemical properties of "4-(3-Chloro-2-fluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride" could be similarly characterized by its molecular interactions and stability under various conditions.

Scientific Research Applications

Synthesis and Characterization

One study focuses on the synthesis, characterization, and reactivity study of a closely related compound, demonstrating its utility in creating heterocycle-based molecules. The research highlights the compound's potential in non-linear optics due to its first hyperpolarizability, along with its stability and reactive properties as determined by DFT calculations and molecular dynamics (MD) simulations. The molecule's interaction with human alpha9 nicotinic acetylcholine receptor antagonist suggests potential anti-cancerous drug development applications (Murthy et al., 2017).

Photochemistry and Electron Transfer

Another research area explores the intramolecular electron transfer in the photochemistry of some nitrophenyldihydropyridines. This study reveals the quenching of fluorescence in derivatives, potentially leading to the development of new photoinduced electron-transfer systems (Fasani et al., 2006).

Photodynamic Therapy (PDT)

The compound's structure allows for modification into agents for photodynamic therapy (PDT) against cancer. Research into novel fluorinated ring-fused chlorins derived from related compounds shows promising PDT agents against melanoma and esophagus cancer, highlighting the compound's versatility in medical applications (Pereira et al., 2021).

Calcium-Channel Antagonist Activity

Investigations into 1,4-dihydropyridine derivatives have identified potential calcium-channel antagonist activity, which is crucial for the development of cardiovascular drugs. The structural analysis of these compounds provides insights into their interactions and potential pharmacological applications (Linden et al., 2011).

Neurotoxic Analogs Synthesis

The synthesis of fluorine-18 labeled analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) for positron tomographic studies of neurotoxicity showcases the compound's role in neuroscience research. This study underscores the compound's utility in understanding the mechanisms of neurodegenerative diseases (Berridge et al., 1993).

Safety and Hazards

The safety data sheet for “3-Chloro-4-fluorophenyl isocyanate” indicates that it is a combustible liquid, harmful if swallowed, in contact with skin or if inhaled, and may cause skin and eye irritation .

properties

IUPAC Name

4-(3-chloro-2-fluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN.ClH/c12-10-3-1-2-9(11(10)13)8-4-6-14-7-5-8;/h1-4,14H,5-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIUVADPPOGMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=C(C(=CC=C2)Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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